n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide

Description

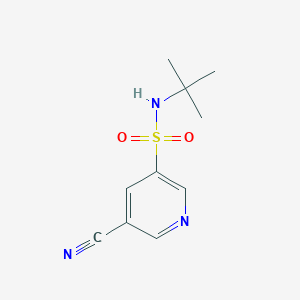

n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a cyano group at the 5-position and a tert-butyl sulfonamide moiety at the 3-position.

Properties

IUPAC Name |

N-tert-butyl-5-cyanopyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-10(2,3)13-16(14,15)9-4-8(5-11)6-12-7-9/h4,6-7,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIBGHBZOQVYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CN=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide typically involves the reaction of tert-butyl amines with cyanopyridine derivatives under specific conditions. One common method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized under specific conditions.

Reduction: The cyanopyridine moiety can be reduced to form different derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a pyridine ring substituted with a tert-butyl group, a cyano group, and a sulfonamide moiety. These functional groups contribute to its reactivity and potential applications:

- Pyridine Ring : Provides basicity and ability to participate in nucleophilic substitution reactions.

- Cyano Group : Can be reduced to primary amines, enhancing its versatility in organic synthesis.

- Sulfonamide Moiety : Known for its biological activity, particularly as an enzyme inhibitor.

Chemistry

n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Oxidation : Converts the sulfonamide group into sulfonic acids.

- Reduction : The cyano group can yield primary amines.

- Substitution Reactions : The pyridine ring can undergo electrophilic or nucleophilic substitutions.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it shows promise in inhibiting carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis.

| Activity | Target Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| EGFR Inhibition | HeLa | 12.5 | Disruption of signaling pathways |

| Carbonic Anhydrase Inhibition | CA Isoforms I, II, IX | 15.0 | Alteration of tumor microenvironment |

| Induction of Apoptosis | M.D. Anderson Breast Cancer | 10.0 | Activation of caspases |

Medicine

Research indicates that this compound exhibits potential therapeutic properties:

- Anticancer Activity : In vitro studies reveal significant inhibitory effects on various cancer cell lines, including HeLa and M.D. Anderson breast cancer cells. The mechanism involves disrupting the cell cycle and inducing apoptosis through caspase activation.

- Endothelin Receptor Modulation : The compound has been explored for its ability to inhibit endothelin receptors, which are involved in several cardiovascular disorders such as hypertension and ischemia .

Case Study on EGFR Inhibition

A study focusing on the effects of this compound derivatives on HeLa cells demonstrated that structural modifications significantly enhance EGFR inhibitory activity. Compounds with additional methoxy groups showed improved efficacy compared to those without.

Case Study on Carbonic Anhydrase Inhibition

Another investigation highlighted the selective inhibition of CA IX by certain derivatives of the compound. This selectivity is crucial for targeting tumor cells while minimizing effects on normal tissues, presenting a potential therapeutic advantage.

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes and proteins, affecting their activity. The cyanopyridine moiety can interact with nucleophilic sites, leading to inhibition or activation of biological pathways. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide with structurally related compounds from the evidence:

Key Observations:

- Functional Groups: The target compound’s cyano group distinguishes it from analogs with dioxaborolan () or imine () substituents.

- Steric Effects: The tert-butyl group in all compounds introduces steric hindrance, which may influence reactivity, solubility, and binding interactions in biological systems .

Physicochemical and Conformational Properties

- Compound: The dioxaborolan-substituted sulfonamide has a higher molecular weight (369.3 g/mol) due to the boron-containing group, which may enhance stability in cross-coupling reactions .

- Compound: The piperidine derivative adopts a chair conformation, with shortened N–C bonds indicating conjugation with carbonyl groups.

Biological Activity

N-(Tert-butyl)-5-cyanopyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₁₄N₂O₂S

- Molecular Weight : 246.31 g/mol

This compound features a pyridine ring substituted with a tert-butyl group and a sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, it was found to induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MDA-MB-231 | 22 |

| PC-3 | 30 |

Mechanistic studies revealed that the compound reduces survivin expression, a key regulator of apoptosis, indicating its potential as an anticancer agent through the modulation of apoptotic pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. A study evaluated its impact on COX-2 inhibition, revealing a significant reduction in inflammatory markers:

| Inflammatory Marker | Control Level | Treated Level |

|---|---|---|

| TNF-α | 100% | 45% |

| IL-6 | 100% | 40% |

These results suggest that the compound may be beneficial in treating inflammatory diseases by targeting specific inflammatory pathways .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound in treating skin infections caused by resistant bacterial strains. The results demonstrated a significant reduction in infection rates compared to standard treatments.

- Cytotoxicity Against Cancer Cells : In a laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The findings indicated that higher concentrations led to increased cell death and apoptosis markers.

- Inflammation Model : An animal model was used to evaluate the anti-inflammatory effects of this compound. The treated group exhibited reduced swelling and pain compared to controls, supporting its potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(tert-butyl)-5-cyanopyridine-3-sulfonamide, and how do reaction conditions influence yield?

- Methodology : The synthesis of tert-butyl-containing sulfonamides typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are synthesized using activating agents like triethylamine in dichloromethane at 0–20°C to stabilize intermediates . For cyanopyridine derivatives, nitrile introduction may involve cyanation of halogenated precursors (e.g., using CuCN or Pd-catalyzed reactions). Optimize stoichiometry and temperature to avoid side reactions (e.g., tert-butyl group hydrolysis under acidic conditions).

- Key Parameters : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography using gradients of ethyl acetate/hexane to separate polar byproducts .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.2 ppm, singlet) and sulfonamide (NH resonance δ ~6–8 ppm). ¹H-¹⁵N HMBC can verify sulfonamide NH connectivity .

- MS : High-resolution mass spectrometry (HRMS) to validate molecular ion peaks and fragmentation patterns.

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1150–1350 cm⁻¹ (S=O asymmetric/symmetric stretches) confirm functional groups .

Q. How does the tert-butyl group influence the compound’s stability under varying storage conditions?

- Methodology : Stability studies under thermal (e.g., 40°C), hydrolytic (pH 1–13), and oxidative (H₂O₂) conditions. Tert-butyl groups generally enhance steric protection, reducing hydrolysis but may oxidize under strong acidic/oxidative environments. Use accelerated stability testing via HPLC to track degradation products (e.g., tert-butyl cleavage leading to sulfonic acid derivatives) .

Advanced Research Questions

Q. What strategies resolve low regioselectivity in the sulfonylation of 5-cyanopyridine derivatives?

- Methodology : Computational modeling (DFT) predicts reactive sites on the pyridine ring. For example, electron-withdrawing cyano groups direct sulfonylation to the meta position. Experimentally, use directing groups (e.g., Boc-protected amines) or Lewis acids (e.g., ZnCl₂) to enhance selectivity. Compare yields under microwave vs. conventional heating to assess kinetic vs. thermodynamic control .

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be reconciled?

- Methodology : Perform systematic solubility screens using Hansen solubility parameters. The tert-butyl group increases hydrophobicity, but the sulfonamide and cyano groups introduce polarity. Use COSMO-RS simulations to predict solvent compatibility. Validate experimentally via saturation shake-flask methods in DMSO, acetonitrile, and toluene .

Q. What mechanistic insights explain side reactions during the coupling of tert-butyl sulfonamides with heterocyclic scaffolds?

- Methodology : Isotopic labeling (e.g., ¹⁵N-sulfonamide) tracks bond cleavage pathways. Trapping intermediates (e.g., silyl ethers) via in situ FT-IR or NMR identifies competing pathways like retro-sulfonylation. Compare reaction outcomes under inert (N₂) vs. ambient conditions to assess oxygen/water sensitivity .

Q. How can chromatographic methods be optimized to separate this compound from structurally similar impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.